N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the indole moiety through a series of coupling reactions. The tosyl group is then introduced to the indole nitrogen to enhance the compound’s stability and reactivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The tosyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole and indole moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)acetamide: Lacks the indole moiety and tosyl group, resulting in different chemical properties.
2-(3-tosyl-1H-indol-1-yl)acetamide: Does not contain the benzo[d][1,3]dioxole moiety, affecting its reactivity and applications.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is unique due to the combination of the benzo[d][1,3]dioxole and indole structures, along with the tosyl group. This unique combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-16-6-9-18(10-7-16)32(28,29)23-13-26(20-5-3-2-4-19(20)23)14-24(27)25-17-8-11-21-22(12-17)31-15-30-21/h2-13H,14-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCDFOSCUHGRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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